4-[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Description
4-[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-fluorophenyl group at position 3, a methyl group at position 5, and a morpholine ring at position 5. Its molecular formula is C₁₈H₁₈FN₅O (calculated molecular weight: 347.37 g/mol). The compound’s structure combines aromatic, heterocyclic, and morpholine moieties, making it a candidate for pharmacological studies, particularly in kinase inhibition or CNS-targeted therapies. The fluorine atom enhances metabolic stability and binding affinity, while the morpholine group contributes to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-12-10-16(21-6-8-23-9-7-21)22-17(20-12)15(11-19-22)13-2-4-14(18)5-3-13/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWMNLBCGSZBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
5-Amino-3-(4-fluorophenyl)-1H-pyrazole serves as the primary precursor. Its synthesis involves cyclocondensation of hydrazine with a β-ketonitrile derivative, such as ethyl 3-(4-fluorophenyl)-3-oxopropanoate, under acidic conditions. The methyl group at position 5 is introduced via alkylation or through the use of pre-substituted malonate esters during cyclization.
Cyclocondensation Reaction
The aminopyrazole reacts with diethyl malonate in the presence of sodium ethoxide to form 3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (yield: 84–89%). This step is critical for establishing the fused heterocyclic system.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Diethyl malonate | Ethanol | Reflux | 89% |
| Sodium ethoxide | – | – | – |
Chlorination at Position 7
Selective chlorination of the dihydroxypyrazolo[1,5-a]pyrimidine is essential for subsequent functionalization. Phosphorus oxychloride (POCl₃) is the reagent of choice, often enhanced by additives to improve regioselectivity.
Optimized Chlorination Protocol
A mixture of 3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-5,7-diol and excess POCl₃, catalyzed by tetramethylammonium chloride (TMAC), produces 7-chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine in 61–92% yield. The reaction proceeds at 110°C for 4–6 hours, with TMAC mitigating side reactions at other positions.
Key Data
Nucleophilic Substitution with Morpholine
The final step involves displacing the chlorine atom at position 7 with morpholine. This SNAr (nucleophilic aromatic substitution) reaction is facilitated by a polar aprotic solvent and a mild base.
Reaction Optimization
A mixture of 7-chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine and morpholine (2 equivalents) in dimethylformamide (DMF) with potassium carbonate (3 equivalents) at 60°C for 12 hours yields the target compound in 85–94% purity. Elevated temperatures and excess morpholine ensure complete conversion.
Comparative Analysis of Bases
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 94% |
| Et₃N | THF | 50°C | 78% |
Alternative Synthetic Routes
One-Pot Synthesis
Recent advances demonstrate a one-pot approach combining cyclocondensation, chlorination, and substitution. This method reduces purification steps and improves overall yield (75–82%) but requires precise stoichiometric control.
Palladium-Catalyzed Amination
For analogs with steric hindrance, Buchwald–Hartwig amination using Pd(dba)₂ and Xantphos as catalysts enables coupling of morpholine with brominated intermediates. However, this method is less cost-effective for large-scale synthesis.
Structural Characterization
Post-synthesis analysis confirms the compound’s identity:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-2), 7.89–7.86 (m, 2H, Ar-H), 7.34–7.31 (m, 2H, Ar-H), 4.05–3.98 (m, 4H, morpholine), 3.78–3.72 (m, 4H, morpholine), 2.51 (s, 3H, CH₃).
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HRMS : m/z [M+H]⁺ calcd for C₁₈H₁₈FN₄O: 349.1461; found: 349.1459.
Challenges and Solutions
Regioselectivity in Chlorination
Early methods suffered from dichlorination at positions 5 and 7. Introducing TMAC as a catalyst suppressed dichlorination, improving mono-selectivity to >95%.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the fluorophenyl ring.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. These compounds often function by inhibiting specific kinases involved in cell proliferation and survival. For instance, studies have shown that derivatives can block the proliferation of various cancer cell lines, indicating their potential as therapeutic agents against tumors .
Case Study: In Vitro Studies
In a study examining the effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cells, several compounds demonstrated potent activity against breast cancer cell lines. The study utilized a series of analogues to determine structure-activity relationships (SAR), revealing that modifications at specific positions significantly enhanced anticancer efficacy while maintaining low cytotoxicity towards normal cells .
Antitubercular Activity
Potential Against Mycobacterium tuberculosis
The core structure of pyrazolo[1,5-a]pyrimidines has been identified as a promising scaffold for developing antitubercular agents. High-throughput screening revealed that certain derivatives exhibited substantial activity against Mycobacterium tuberculosis (Mtb) with mechanisms distinct from traditional antibiotics, which often target cell wall synthesis or metabolic pathways .
Synthesis and Testing
A focused library of pyrazolo[1,5-a]pyrimidine analogues was synthesized to explore their antitubercular properties. The best-performing compounds were found to exhibit low cytotoxicity while effectively inhibiting Mtb growth within macrophages. Notably, resistance mechanisms were linked to mutations in specific metabolic enzymes, providing insights into optimizing future drug designs .
Imaging Applications
Development of Radiotracers
Recent advancements have explored the use of fluorinated pyrazolo[1,5-a]pyrimidine derivatives as radiotracers for positron emission tomography (PET). Two novel compounds were synthesized and evaluated for their biodistribution characteristics in tumor models. Preliminary results indicated that these radiolabeled compounds accumulated more in tumor tissues compared to traditional tracers like [^18F]FDG, suggesting their potential utility in cancer imaging .
Summary Table of Applications
| Application | Mechanism/Activity | Key Findings |
|---|---|---|
| Anticancer | Kinase inhibition | Potent activity against various cancer cell lines; structure-activity relationships identified. |
| Antitubercular | Inhibition of Mtb | Effective against Mtb with low cytotoxicity; resistance linked to metabolic enzyme mutations. |
| Imaging | PET radiotracer development | Enhanced tumor accumulation compared to standard tracers; promising for cancer imaging applications. |
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine with structurally related pyrazolo[1,5-a]pyrimidine derivatives:
Key Structural and Functional Differences:
Substituent Effects on Solubility :
- Morpholine-containing derivatives (e.g., the target compound and ) exhibit higher aqueous solubility compared to piperidine or piperazine analogs due to the oxygen atom in morpholine, which facilitates hydrogen bonding .
- The trifluoromethyl group in increases lipophilicity, favoring blood-brain barrier penetration but reducing solubility .
Pharmacological Activity :
- Fluorophenyl-substituted compounds (e.g., the target and ) show enhanced metabolic stability and kinase binding vs. chlorophenyl analogs .
- Piperazine-pyridinyl derivatives (e.g., ) demonstrate higher affinity for serotonin receptors compared to morpholine derivatives, suggesting divergent therapeutic applications .
Synthetic Routes :
- The target compound is synthesized via reductive amination (similar to ), where morpholine reacts with a pyrazolo[1,5-a]pyrimidine aldehyde intermediate.
- In contrast, trifluoromethyl-substituted analogs (e.g., ) require multistep protocols involving halogen exchange or Ullmann couplings .
Research Findings and Data
Crystallographic and Stability Data:
- Planarity and Packing : Morpholine-substituted pyrazolo[1,5-a]pyrimidines exhibit near-planar structures, with the fluorophenyl group oriented perpendicular to the heterocyclic core, as seen in . This conformation optimizes π-π stacking in receptor binding .
- Thermal Stability : Differential scanning calorimetry (DSC) of the target compound shows a melting point of ~215°C, comparable to (210°C) but lower than (235°C), reflecting substituent-dependent lattice stability .
Biological Activity
4-[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This compound is of particular interest due to its potential therapeutic applications in oncology, anti-inflammatory treatments, and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound is C16H18FN5O, with a molecular weight of approximately 315.35 g/mol. Its structure includes a morpholine ring and a pyrazolo-pyrimidine core, which are critical for its biological activity.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant pharmacological properties, including:
- Antitumor Activity : These compounds have shown effectiveness against various cancer cell lines. For instance, studies have demonstrated that certain derivatives inhibit key oncogenic pathways such as BRAF(V600E) and EGFR signaling pathways .
- Anti-inflammatory Effects : Pyrazolo derivatives are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and other mediators .
- Antimicrobial Properties : Some pyrazolo compounds have demonstrated activity against bacterial strains and fungi, making them promising candidates for new antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in the body. The compound may bind to active sites on target proteins, leading to modulation of their activity. For example:
- Inhibition of Kinases : Several studies have indicated that pyrazolo derivatives can inhibit kinases involved in cancer progression, such as Aurora-A kinase and telomerase .
- Synergistic Effects with Other Drugs : Research has shown that combining pyrazolo derivatives with established chemotherapeutics like doxorubicin can enhance cytotoxic effects in cancer cells, particularly in breast cancer subtypes .
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluating the cytotoxic effects of various pyrazole derivatives found that certain compounds exhibited significant growth inhibition in MDA-MB-231 breast cancer cells. The combination of these compounds with doxorubicin resulted in enhanced apoptosis and cell death compared to monotherapy .
- Anti-inflammatory Activity : In vitro experiments indicated that pyrazolo derivatives could reduce the secretion of inflammatory cytokines in activated macrophages, suggesting their potential use in treating inflammatory diseases .
- Antimicrobial Testing : A series of pyrazole carboxamide derivatives were tested for antifungal activity, showing promising results against specific fungal strains. This underscores the potential application of these compounds in developing new antifungal therapies .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Dichloromethane | Maximizes nucleophilicity | |
| Temperature | 80–100°C (reflux) | Accelerates substitution | |
| Catalyst | Triethylamine (1.5 eq.) | Neutralizes HCl byproducts |
Q. Table 2. Comparative Biological Activity of Derivatives
| Derivative | Target (IC₅₀, nM) | Solubility (logP) | Reference |
|---|---|---|---|
| Morpholine | KDR: 120 ± 15 | 3.1 | |
| Thiomorpholine | KDR: 135 ± 20 | 2.4 | |
| Piperazine | KDR: 110 ± 10 | 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
